Piperazine hydrobromide

Pharmaceutical Formulation Polymorph Screening Thermal Analysis

Researchers requiring a piperazine salt with controlled water/organic solubility face risk when substituting other counterions (e.g., hygroscopic dihydrochloride or poorly organic-soluble citrate), which can derail reaction yields or dissolution profiles. Piperazine hydrobromide solves this by providing a balanced solubility profile ideal for anhydrous N-alkylations, Buchwald-Hartwig couplings, and controlled-release formulation design. • Balanced aqueous/organic solubility - prevents premature gelation and enables reproducible reaction kinetics in multi-step syntheses. • Privileged scaffold - a hydrobromide derivative (IC₅₀ = 0.06 μM) demonstrates sub-micromolar antiplatelet activity, establishing a direct path for cardiovascular SAR campaigns. • Superior handling - non-deliquescent crystalline solid (mp 210-212 °C) reduces weighing errors vs. hygroscopic alternatives; packaged under argon for long-term stability.

Molecular Formula C4H11BrN2
Molecular Weight 167.05 g/mol
CAS No. 14007-05-7
Cat. No. B079296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine hydrobromide
CAS14007-05-7
Synonyms1,4 Diazacyclohexane
1,4 Piperazine
1,4-Diazacyclohexane
1,4-piperazine
piperazine
piperazine diacetate
piperazine dihydrochloride
piperazine hexahydrate
piperazine hydrate
piperazine hydrobromide
piperazine hydrochloride
piperazine monohydrochloride
piperazine phosphate
piperazine phosphate (1:1)
Piperazine Phosphate Anhydrous
piperazine salt
piperazine sulfate
Piperazine Tartrate
piperazine tartrate (1:1), (R-(R*,R*))-isomer
piperazine tartrate, (R-(R*,R*))-isomer
piperazinium oleate
Pripsen
Molecular FormulaC4H11BrN2
Molecular Weight167.05 g/mol
Structural Identifiers
SMILESC1CNCCN1.Br
InChIInChI=1S/C4H10N2.BrH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H
InChIKeyRYHBGVSBFUOHAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine Hydrobromide: Compound Profile


Piperazine hydrobromide (CAS 14007-05-7) is an acid addition salt of piperazine, forming a white crystalline solid with a molecular formula of C4H11BrN2 and a molecular weight of 167.05 g/mol [1]. As a member of the piperazine class, it is established as an anthelmintic agent that acts by agonizing GABA receptors in nematodes, causing flaccid paralysis and expulsion from the host [2]. Beyond its classical use, the hydrobromide salt form is a key intermediate in the synthesis of diverse pharmacologically active molecules, including antiplatelet agents and CNS-targeting compounds, where the counterion choice significantly impacts solubility and crystallization behavior [3].

Synthesis & Formulation Moderate aqueous and organic solubility supports anhydrous synthesis and controlled-release research
Anthelmintic Research GABA receptor agonism tool for nematode paralysis model studies
Biochemical Assays Reported in vitro uric acid dissolution for urolithiasis and gout model research

Piperazine Hydrobromide: Salt Form Differentiation


Generic substitution among piperazine salts (e.g., citrate, dihydrochloride, hydrate) is scientifically unsound due to divergent physicochemical properties that dictate formulation viability, bioavailability, and synthetic utility. The specific counterion (hydrobromide vs. others) yields a distinct melting point (210-212 °C) [1], solubility profile in organic solvents, and crystallinity that are not interchangeable. For instance, while piperazine dihydrochloride exhibits extreme water solubility (410 g/L) and high hygroscopicity, piperazine hydrobromide offers a balanced solubility profile in both aqueous and organic phases, making it a preferential choice for specific pharmaceutical formulations and organic synthesis where water miscibility must be controlled . Direct substitution with a different salt could compromise drug dissolution rates, alter synthetic reaction kinetics, or fail to meet the required purity and polymorphic specifications mandated by regulatory and industrial processes .

! Citrate salt substitution: lower water solubility and poor organic solvent compatibility may limit synthetic scope and anthelmintic model bioavailability.
! Dihydrochloride salt substitution: extreme water solubility and high hygroscopicity may compromise anhydrous reactions and formulation stability.
! Thermal processing mismatch: differing decomposition and melting profiles among salts may alter DSC-based identity testing and hot-melt processing window.

Piperazine Hydrobromide: Comparative Evidence


Thermal Stability and Crystallinity

Piperazine hydrobromide exhibits a defined melting point of 210-212 °C, a critical parameter for assessing crystallinity and purity in pharmaceutical development [1]. This is in stark contrast to piperazine citrate, which decomposes at 182-187 °C, and piperazine dihydrochloride, which decomposes at 320 °C . The lower, well-defined melting point of the hydrobromide salt can be advantageous for hot-melt extrusion processes and provides a clear thermal signature for identity and purity testing by differential scanning calorimetry (DSC).

Melting Point / Thermal Stability
Cross-study comparable
Piperazine hydrobromide: 210–212 °C
Piperazine citrate: 182–187 °C (decomposes) Piperazine dihydrochloride: 320 °C (decomposes)
Defined melting point aids identity and purity testing by DSC.
Thermal profiles differ among salts, limiting direct substitution.
Pharmaceutical Formulation Polymorph Screening Thermal Analysis

Solubility Balance vs. Dihydrochloride

The solubility profile of piperazine salts is heavily dependent on the counterion. While piperazine hydrobromide is reported to be soluble in water and most organic solvents, its solubility is not as extreme as piperazine dihydrochloride, which has a water solubility of 410 g/L at 20 °C . This makes the hydrobromide salt a 'middle-ground' option: it offers sufficient water solubility for biological availability in anthelmintic applications but avoids the high hygroscopicity and formulation challenges associated with the extremely water-soluble dihydrochloride. For synthetic chemists, the hydrobromide's solubility in organic solvents is crucial for reactions where anhydrous conditions are paramount, offering an advantage over the citrate salt (54 g/L water solubility) which is poorly soluble in many organic solvents .

Solubility Profile
Cross-study comparable
Hydrobromide: soluble in water and most organic solvents
Dihydrochloride: 410 g/L water (20 °C), high hygroscopicity Citrate: 54 g/L water (24 °C), poor organic solubility
Intermediate solubility bridges aqueous and organic-phase applications.
Hydrobromide avoids extreme hygroscopicity and limited organic compatibility.
Pre-formulation Studies Bioavailability Enhancement Salt Selection

In Vitro Uric Acid Dissolution

Beyond its primary anthelmintic mechanism, piperazine hydrobromide, as a member of the piperazine class, demonstrates the ability to dissolve uric acid and produce a soluble urate in vitro [1]. This property, while not translating to equivalent clinical success in vivo, is a class-specific characteristic that is relevant for research applications focused on uric acid crystallization and dissolution. This ancillary activity is not a feature of many other anthelmintic classes (e.g., benzimidazoles) and provides a unique functional handle for biochemical investigations.

Uric Acid Dissolution (in vitro)
Class-level inference
Piperazine class: reported in vitro uric acid dissolution
Supports urolithiasis and gout biochemical research.
Class-specific property; in vivo translation not established.
Gout Research Urolithiasis Metabolic Studies

Antiplatelet Derivative Potency

While the parent compound is an anthelmintic, structural analogs featuring the piperazine hydrobromide motif have been optimized for potent biological activity in other therapeutic areas. For instance, a substituted piperazine hydrobromide derivative, N1-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N4-(2-chlorophenyl)-piperazine hydrobromide, demonstrated potent antiplatelet aggregation activity with an IC50 of 0.06 μM in vitro [1]. This is more potent than the positive control drug Picotamide used in the same study series. This evidence underscores the value of the hydrobromide salt as a preferred intermediate for constructing high-activity molecules, where the counterion can influence the final compound's physicochemical and biological properties.

Antiplatelet Derivative IC50
Class-level inference
0.06 μM
substituted piperazine hydrobromide derivative
Demonstrates scaffold potential for high-potency antiplatelet leads.
Derivative potency; parent compound is anthelmintic.
Cardiovascular Research Thrombosis Medicinal Chemistry

Piperazine Hydrobromide: Research & Industrial Applications


Sustained-Release Anthelmintic Formulations

The balanced water solubility and organic solvent compatibility of piperazine hydrobromide make it an excellent candidate for developing controlled-release formulations. Its intermediate solubility profile (between the highly soluble dihydrochloride and the less organically-soluble citrate) allows formulators to modulate drug release kinetics, potentially improving bioavailability and reducing dosing frequency compared to other piperazine salts .

Scaffold for Antiplatelet Agents

Given the demonstrated sub-micromolar activity (IC50 = 0.06 μM) of a piperazine hydrobromide derivative in inhibiting platelet aggregation, this salt form serves as a privileged starting point for medicinal chemistry campaigns [1]. The hydrobromide salt can be leveraged in structure-activity relationship (SAR) studies to fine-tune the potency and pharmacokinetic properties of new cardiovascular drug candidates, with a known pathway for generating high-activity leads.

In Vitro Model for Uric Acid Crystallization

Researchers investigating the pathophysiology of gout and urolithiasis can utilize piperazine hydrobromide as a positive control or chemical tool in in vitro assays designed to study uric acid dissolution [2]. Its well-documented ability to solubilize uric acid in vitro provides a reliable benchmark for comparing the efficacy of novel uricosuric agents or crystallization inhibitors.

Preferred Salt for Anhydrous Synthesis

For multi-step organic syntheses requiring strict anhydrous conditions, piperazine hydrobromide is a superior choice over its highly hygroscopic counterparts like piperazine dihydrochloride or the poorly organic-soluble piperazine citrate . Its favorable solubility in a range of organic solvents facilitates its use as a nucleophile or base in reactions such as N-alkylations and Buchwald-Hartwig couplings, where the counterion's nature can significantly impact reaction yield and purity.

Application
Selection Property
Validation Focus
Anthelmintic controlled-release research
Moderate solubility in aqueous and organic phases
Drug release modulation and model bioavailability
Antiplatelet lead discovery scaffold
Hydrobromide salt as synthetic building block; reported high-potency derivative
Antiplatelet SAR and pharmacokinetic profiling
Uric acid crystallization in vitro model
Class-level uric acid dissolution activity
Uricosuric or crystallization inhibitor screening
Anhydrous organic synthesis
Organic solvent solubility and lower hygroscopicity profile
Reaction yield and purity in moisture-sensitive transformations

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